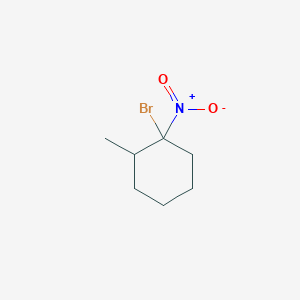

1-Bromo-2-methyl-1-nitrocyclohexane

Description

Significance of Nitroalkanes and Halogenated Derivatives in Chemical Synthesis

Nitroalkanes and their halogenated derivatives are versatile reagents in organic chemistry. cphi-online.com The strong electron-withdrawing nature of the nitro group acidifies the α-hydrogens, facilitating the formation of nitronate anions which are potent nucleophiles. lkouniv.ac.in This reactivity is fundamental to several carbon-carbon bond-forming reactions, including the Henry and Michael reactions. researchgate.netmdpi.com

The introduction of a halogen atom to the α-carbon further modulates the reactivity of the nitroalkane. Halogenation of primary and secondary nitroalkanes occurs readily in the presence of a base. lkouniv.ac.inscienceinfo.com These halogenated derivatives can serve as precursors to a variety of other functional groups. For instance, the nitro group can be transformed into carbonyl groups (Nef reaction) or amines, expanding their synthetic utility. researchgate.netgoogle.com This versatility allows for the construction of complex molecular architectures from relatively simple starting materials. cphi-online.com

Overview of 1-Bromo-2-methyl-1-nitrocyclohexane within the Field of Cyclic Halonitro Compounds

This compound is a specific example of a gem-halonitrocyclohexane. Its cyclic structure imposes conformational constraints that can influence its reactivity compared to acyclic analogues. The presence of a methyl group on the adjacent carbon atom introduces stereochemical considerations, leading to the possibility of different diastereomers. The interplay between the bromo, nitro, and methyl substituents on the cyclohexane (B81311) ring makes this compound a subject of interest for stereoselective reactions and as a precursor for the synthesis of substituted cyclohexanes.

Structure

2D Structure

3D Structure

Properties

CAS No. |

106334-40-1 |

|---|---|

Molecular Formula |

C7H12BrNO2 |

Molecular Weight |

222.08 g/mol |

IUPAC Name |

1-bromo-2-methyl-1-nitrocyclohexane |

InChI |

InChI=1S/C7H12BrNO2/c1-6-4-2-3-5-7(6,8)9(10)11/h6H,2-5H2,1H3 |

InChI Key |

COCDDKJODJJRKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1([N+](=O)[O-])Br |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Bromo 2 Methyl 1 Nitrocyclohexane

Nucleophilic Reaction Pathways

Nucleophilic reactions involving 1-bromo-2-methyl-1-nitrocyclohexane are dictated by the electrophilic nature of the carbon atom bonded to the bromine and nitro group, as well as the potential for elimination reactions on the cyclohexane (B81311) scaffold.

α-Acidic Proton Reactivity and Nitronate Formation

The term "α-acidic proton" in the context of nitroalkanes refers to a proton on the carbon atom that bears the nitro group. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of these protons, facilitating their removal by a base to form a resonance-stabilized nitronate anion (also known as an aci-nitro anion).

However, the specific structure of this compound lacks a proton on the carbon atom at the C1 position. Therefore, it cannot form a nitronate anion through direct deprotonation at the carbon bearing the nitro and bromo substituents.

In related compounds that do possess such a proton, like bromonitromethane, the formation of nitronates is a key step in their nucleophilic chemistry. unibe.ch These nitronate anions are powerful nucleophiles and can participate in various carbon-carbon bond-forming reactions. Furthermore, these anions can be oxidized to generate 1-nitroalkyl radicals, bridging nucleophilic and radical pathways. scispace.com For instance, the oxidation of potassium salts of 1-aci-nitroalkanes with ammonium (B1175870) hexanitratocerate(IV) (CAN) is a known method for producing 1-nitroalkyl radicals for subsequent reactions. scispace.com

While this compound cannot form a nitronate at C1, elimination reactions involving protons at the C2 and C6 positions are a significant nucleophilic pathway, as discussed below.

Substitution and Elimination Mechanisms (e.g., SRN1 type)

The presence of a good leaving group (bromide) and an electron-withdrawing group (nitro) opens up several substitution and elimination possibilities.

Elimination Reactions: Treatment of 1-bromo-2-methylcyclohexane (B1615079) derivatives with a base typically promotes elimination reactions. The E2 (bimolecular elimination) mechanism is often favored, which requires a specific stereochemical arrangement where the proton being removed and the leaving group are anti-periplanar (in a 180° dihedral angle). reddit.comyoutube.com For this compound, the base would abstract a proton from either C2 or C6, leading to the formation of an alkene. The regioselectivity of this elimination (i.e., the formation of 1-methyl-2-nitrocyclohexene vs. 3-methyl-2-nitrocyclohexene) would depend on the availability of anti-periplanar protons in the most stable chair conformation of the molecule.

SN1-type Reactions: The tertiary nature of the C1 carbon suggests that an SN1 (unimolecular nucleophilic substitution) mechanism could be possible under appropriate conditions (e.g., in a polar, protic solvent). chegg.com This would involve the departure of the bromide ion to form a tertiary carbocation intermediate, which would then be attacked by a nucleophile. However, the strong electron-withdrawing effect of the adjacent nitro group would destabilize the carbocation, making this pathway less favorable compared to radical pathways.

SRN1 (Radical-Nucleophilic Substitution): A more prominent pathway for nitroalkanes is the SRN1 mechanism. This is a chain reaction initiated by a single electron transfer (SET) to the substrate. lookchem.com The process can be outlined as follows:

Initiation: An electron donor (like a nitronate anion or a photochemically generated species) transfers an electron to this compound, forming a radical anion.

Propagation:

The radical anion fragments, losing a bromide ion to generate a tertiary α-nitroalkyl radical.

This radical reacts with a nucleophile (Nu⁻) to form a new radical anion.

This new radical anion transfers its extra electron to another molecule of the starting material, regenerating the initial radical anion and forming the final product, thus propagating the chain.

Termination: The reaction is terminated when two radical species combine. libretexts.org

SRN1 reactions have been observed in related systems, such as the reaction between 5-bromo-5-nitrohex-1-ene and nitronate anions, although in some cases, other reaction pathways may dominate. lookchem.com

Radical Reaction Mechanisms

The C-Br bond in this compound is susceptible to homolytic cleavage, making it an excellent precursor for generating α-nitroalkyl radicals. These radicals are key intermediates in a variety of powerful synthetic transformations.

Photoredox Radical/Polar Crossover

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. core.ac.uk A specific strategy known as radical/polar crossover (RPC) has been successfully applied to gem-bromonitroalkanes. unibe.chrsc.org This process involves the generation of a radical intermediate, which then undergoes a reaction, followed by its conversion into a polar (ionic) intermediate that can be trapped. nih.govnih.gov

The mechanism, as it applies to this compound, can be described by the following general steps:

Photocatalyst Excitation: A photocatalyst (PC) absorbs visible light, transitioning to an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst reduces the this compound via a single electron transfer. This causes the cleavage of the C-Br bond.

Radical Formation: This SET event generates the tertiary α-nitroalkyl radical and a bromide anion, with the photocatalyst now in an oxidized state (PC⁺).

Radical Reaction: The highly reactive α-nitroalkyl radical adds to an alkene, forming a new carbon-carbon bond and a new radical intermediate.

Polar Crossover: The oxidized photocatalyst (PC⁺) then oxidizes this new radical intermediate into a carbocation (the "polar" species), returning the photocatalyst to its original ground state.

Nucleophilic Trapping: The carbocation is then trapped by a nucleophile present in the reaction mixture (e.g., water, alcohol) to yield the final difunctionalized product. unibe.chrsc.org

This strategy allows for the efficient construction of complex molecules by forming two new bonds in a single, controlled operation. rsc.org

| Step | Process | Description |

| 1 | Radical Generation | A photocatalyst reduces the C-Br bond of this compound to form an α-nitroalkyl radical. unibe.ch |

| 2 | Radical Addition | The α-nitroalkyl radical adds to a π-system, such as an alkene, to form a new radical intermediate. rsc.org |

| 3 | Polar Crossover | The radical intermediate is oxidized by the photocatalyst to a carbocation. nih.gov |

| 4 | Final Functionalization | The carbocation is trapped by a nucleophile to form the final product. rsc.orgnih.gov |

Generation and Reactivity of α-Nitroalkyl Radicals

The central species in the radical chemistry of this compound is the 1-methyl-1-nitrocyclohexyl radical. As discussed, one-electron reduction, often via photoredox catalysis, is a primary method for its generation from this compound. unibe.ch

An alternative route involves the one-electron oxidation of the corresponding nitronate anion. scispace.com Although this compound cannot form a nitronate directly, if the bromo-substituent were first replaced by a hydrogen (to give 2-methyl-1-nitrocyclohexane), subsequent deprotonation and oxidation could yield the same radical.

Once generated, the α-nitroalkyl radical is a versatile intermediate. Its primary mode of reactivity is addition to carbon-carbon multiple bonds. scispace.com It readily adds to electron-rich olefins, such as silyl (B83357) enol ethers, in intermolecular reactions to form new C-C bonds. scispace.com This radical can also participate in intramolecular cyclizations if an alkene is present elsewhere in the molecule. lookchem.com The stability of the tertiary radical intermediate influences the reaction's feasibility and outcome.

Radical Chain Propagation and Termination

Beyond photocatalysis, radical reactions involving this compound can also proceed via a classical radical chain mechanism, which consists of three distinct phases: initiation, propagation, and termination. libretexts.orglumenlearning.com

Initiation: This step creates the initial radical species. It typically requires an external energy input, such as heat or UV light, to induce homolytic cleavage of the weak C-Br bond, generating the α-nitroalkyl radical and a bromine radical. libretexts.orgmasterorganicchemistry.com

R-Br → R• + Br• (where R = 1-methyl-1-nitrocyclohexyl)

Propagation: These are the "chain-carrying" steps where one radical is consumed and another is formed, allowing the reaction to continue. libretexts.org A typical propagation sequence might involve:

The α-nitroalkyl radical (R•) reacts with a neutral molecule, for example, by abstracting a hydrogen atom from a hydrocarbon (H-X), to form the reduced product and a new radical (X•).

R• + H-X → R-H + X•

The newly formed radical (X•) then reacts with a starting molecule of this compound (R-Br) to regenerate the initial α-nitroalkyl radical (R•), which can then continue the chain.

X• + R-Br → X-Br + R•

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical molecule. libretexts.orgmasterorganicchemistry.com Because radical concentrations are typically very low, termination steps are infrequent until the reactants are nearly consumed. libretexts.org Possible termination steps include:

R• + R• → R-R

R• + Br• → R-Br

Br• + Br• → Br₂

The efficiency of a radical chain reaction depends on the propagation steps being kinetically more favorable than the termination steps. libretexts.org

Cycloaddition Reactions of gem-Halonitroalkanes

gem-Halonitroalkanes, such as this compound, are versatile precursors in organic synthesis. While direct [3+2] cycloaddition reactions involving the nitro group of saturated gem-halonitroalkanes are not commonly reported, the related class of bromonitroalkenes are known to participate in such reactions. Bromonitroalkenes, which can be synthesized from nitroalkenes, are effective partners in cycloadditions with various molecules including azomethine ylides and diazo compounds nih.gov. These reactions are valuable for constructing diverse heterocyclic and carbocyclic systems nih.gov.

The reactivity of gem-halonitro compounds in cycloadditions often proceeds through intermediates. For instance, gem-difluoroalkenes have been shown to undergo [3+2] cycloaddition with organic azides in the presence of morpholine, leading to the formation of 1,2,3-triazoles nih.govbeilstein-journals.org. The mechanism involves an initial addition-elimination step to form a reactive intermediate that then participates in the cycloaddition nih.govbeilstein-journals.org. Similarly, gem-difluorocyclopropenes react with azomethine ylides in [3+2] cycloaddition reactions to yield fluorinated 3-azabicyclo[3.1.0]hexanes nih.gov.

While direct cycloaddition of this compound may be challenging, its conversion to a more reactive intermediate, such as a nitronate or a nitroalkene, could facilitate such transformations. The presence of the bromine atom and the nitro group on the same carbon atom activates the adjacent protons, making them susceptible to abstraction by a base. This could lead to the formation of a nitronate anion, which could then undergo further reactions.

| Reactant Class | Cycloaddition Partner | Resulting Scaffold | Reference |

| Bromonitroalkenes | Azomethine ylides, Diazo compounds | Heterocycles, Carbocycles | nih.gov |

| gem-Difluoroalkenes | Organic azides | 1,2,3-Triazoles | nih.govbeilstein-journals.org |

| gem-Difluorocyclopropenes | Azomethine ylides | 3-Azabicyclo[3.1.0]hexanes | nih.gov |

Carbocationic Intermediates in Transformations

The formation of carbocationic intermediates is a key aspect of the reactivity of alkyl halides. In the case of this compound, the potential for carbocation formation is influenced by the substituents on the cyclohexane ring. The solvolysis of similar compounds, such as 1-bromo-1-methylcyclopentane (B3049229) in methanol (B129727), proceeds through the formation of a carbocation intermediate brainly.comchegg.com. The departure of the bromide ion generates a tertiary carbocation, which is then trapped by the solvent to yield the final product brainly.comchegg.com.

In a related system, the solvolysis of 1-bromomethylcyclohexene in ethanol (B145695) also involves a carbocation intermediate that leads to the formation of 1-ethoxy-2-methylidenecyclohexane chegg.com. The stability of the carbocation plays a crucial role in determining the reaction pathway. Tertiary carbocations are generally more stable than secondary or primary carbocations.

For this compound, the formation of a carbocation at the C1 position would be a tertiary carbocation. However, the strong electron-withdrawing nature of the adjacent nitro group would significantly destabilize this carbocation, making its formation less favorable compared to a system without the nitro group. Reactions that proceed via an SN1 mechanism, which involves a carbocationic intermediate, would therefore be expected to be slower for this compound compared to 1-bromo-1-methylcyclohexane.

It is also important to consider the possibility of rearrangements. If a carbocation were to form, a 1,2-hydride or 1,2-alkyl shift could occur to generate a more stable carbocationic intermediate, although the destabilizing effect of the nitro group would still be a significant factor.

Stereochemical Control in Reaction Mechanisms

The stereochemistry of reactions involving this compound is dictated by the stereocenter at the 2-position and the geometry of the cyclohexane ring. The relative orientation of the methyl group and the bromine atom (cis or trans) will have a profound impact on the reaction pathway and the stereochemistry of the products.

In elimination reactions, such as E2 reactions, a specific stereochemical arrangement is required. The hydrogen atom to be eliminated and the leaving group (in this case, bromine) must be in an anti-periplanar conformation. For a cyclohexane ring, this typically means that both the hydrogen and the leaving group must be in axial positions. The conformation of the starting material is therefore critical. For example, in the E2 elimination of (1R,2R)-1-bromo-2-methylcyclohexane with a bulky base, the molecule must adopt a conformation where the bromine and an adjacent anti-periplanar hydrogen are axial to allow for elimination to occur youtube.com.

The stereochemistry of the starting material also influences substitution reactions. In SN2 reactions, the nucleophile attacks from the side opposite to the leaving group (backside attack), resulting in an inversion of configuration at the reaction center. For this compound, an SN2 reaction at C1 would be sterically hindered by the cyclohexane ring and the substituents. If an SN1 reaction were to occur, it would proceed through a planar carbocationic intermediate, leading to a mixture of stereoisomers (racemization) if the carbon were chiral. However, in this specific molecule, the carbon bearing the bromine and nitro group is not a stereocenter. The stereochemistry of the product would be influenced by the existing stereocenter at C2, which can direct the approach of the nucleophile.

The treatment of (cis)-1-bromo-2-methylcyclohexane with methanol and heat results in both substitution and elimination products, with the stereochemistry of the products being influenced by the initial cis configuration vaia.com. This highlights the importance of the starting material's stereochemistry in determining the reaction outcome.

| Reaction Type | Stereochemical Requirement | Consequence for this compound |

| E2 Elimination | Anti-periplanar arrangement of H and leaving group | Product distribution depends on the accessibility of anti-periplanar hydrogens in stable chair conformations. |

| SN2 Substitution | Backside attack of the nucleophile | Likely disfavored due to steric hindrance; would lead to inversion of configuration if it occurred. |

| SN1 Substitution | Formation of a planar carbocation | Would lead to a mixture of diastereomers due to the influence of the existing stereocenter at C2. |

Stereochemical and Conformational Analysis of 1 Bromo 2 Methyl 1 Nitrocyclohexane

Conformational Preferences of Halogen and Nitro Substituents in Cyclohexane (B81311) Systems

In cyclohexane rings, substituents can occupy either axial or equatorial positions. The preference for one position over the other is primarily governed by steric hindrance. Generally, bulkier groups favor the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. lumenlearning.com

For halogen substituents, the preference for the equatorial position is well-established. However, the magnitude of this preference, quantified by the A-value (the energy difference between the axial and equatorial conformers), is influenced by both the size of the halogen and the length of the carbon-halogen bond. masterorganicchemistry.com For instance, while bromine is larger than chlorine, their A-values are quite similar because the longer carbon-bromine bond helps to reduce steric strain when the bromine atom is in the axial position. masterorganicchemistry.com

The nitro group (NO₂) is also a substituent that generally prefers the equatorial position. Its conformational preference is influenced by its size and shape. Experimental and computational studies on nitrocyclohexane (B1678964) have been conducted to determine its A-value and understand its conformational behavior. nih.govwikipedia.org

Methyl Group Stereoisomerism and A-Value Considerations

The methyl group is a common substituent in organic chemistry and its conformational preference has been extensively studied. youtube.com Like other alkyl groups, it preferentially occupies the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring. lumenlearning.com This steric strain, known as 1,3-diaxial interaction, destabilizes the conformer with an axial methyl group. lumenlearning.comyoutube.com

The energetic cost of placing a methyl group in an axial position is quantified by its A-value. The A-value for a methyl group is approximately 1.70 kcal/mol. masterorganicchemistry.com This value is a useful tool for predicting the equilibrium distribution of conformers in substituted cyclohexanes. A-values are generally additive and can be used to estimate the relative stabilities of different conformations in polysubstituted systems. masterorganicchemistry.com

The following table provides the A-values for the substituents present in 1-bromo-2-methyl-1-nitrocyclohexane.

| Substituent | A-value (kcal/mol) |

| -Br | 0.38 - 0.62 |

| -CH₃ | 1.70 |

| -NO₂ | 1.1 |

Note: The A-value for bromine can vary slightly depending on the experimental conditions and computational methods used.

Isomeric Forms and Diastereomeric Relationships

The presence of two chiral centers in this compound, at C1 and C2, gives rise to multiple stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. In this case, with n=2, there is a possibility of 2² = 4 stereoisomers. youtube.comvedantu.com

These stereoisomers exist as pairs of enantiomers. The four stereoisomers are (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. For example, (1R,2R)-1-bromo-2-methyl-1-nitrocyclohexane and (1R,2S)-1-bromo-2-methyl-1-nitrocyclohexane are diastereomers. vaia.com

The cis and trans isomerism in disubstituted cyclohexanes provides a framework for understanding the relative orientations of the substituents. In this compound, the relationship between the bromine and methyl groups can be described as cis or trans. pressbooks.pub

Cis Isomers: The bromine and methyl groups are on the same side of the ring. This would correspond to the (1R,2S) and (1S,2R) configurations.

Trans Isomers: The bromine and methyl groups are on opposite sides of the ring. This would correspond to the (1R,2R) and (1S,2S) configurations.

Ring Flipping Dynamics and Energy Barriers

The cyclohexane ring is not static; it undergoes a rapid conformational change known as ring flipping at room temperature. libretexts.orgmasterorganicchemistry.com This process involves the interconversion between two chair conformations. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org

The energy barrier for the ring flip of unsubstituted cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com This barrier is low enough to allow for rapid interconversion at ambient temperatures. However, in substituted cyclohexanes, the two chair conformers are often not of equal energy. The difference in energy between the two conformers determines the position of the conformational equilibrium. The energy barrier for the flip will also be influenced by the substituents present. For this compound, the energy barrier would be affected by the steric interactions in the transition state of the ring flip.

Influence of Substituent Interactions on Conformation (e.g., 1,3-diaxial interactions)

The stability of a particular chair conformation of this compound is determined by the sum of all steric interactions, with 1,3-diaxial interactions being the most significant destabilizing factor. lumenlearning.comquimicaorganica.org In a 1,1,2-trisubstituted cyclohexane, the analysis of these interactions becomes more complex. youtube.com

To predict the most stable conformation for each stereoisomer, one must consider the A-values of all three substituents. The conformation that places the largest groups in the equatorial position will generally be the most stable. In this case, the methyl group has the largest A-value, followed by the nitro group, and then the bromo group.

Advanced Spectroscopic Characterization of 1 Bromo 2 Methyl 1 Nitrocyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate three-dimensional structure and conformational dynamics of 1-bromo-2-methyl-1-nitrocyclohexane in solution. Through the analysis of various NMR experiments, including 1H NMR, 13C NMR, and advanced 2D techniques, a detailed picture of the molecular framework can be constructed.

The 1H NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and the conformational rigidity of the cyclohexane (B81311) ring. The chemical shifts of the protons are primarily influenced by the electronegativity of the adjacent substituents (bromo and nitro groups) and their spatial orientation (axial or equatorial).

The proton on the carbon bearing the methyl group (C2-H) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the cyclohexane ring. Its chemical shift would be influenced by the relative stereochemistry of the methyl group. The methyl group itself would present as a doublet, being split by the C2 proton. The remaining methylene protons of the cyclohexane ring would exhibit complex splitting patterns, appearing as a series of overlapping multiplets in the upfield region of the spectrum.

The electronegative nitro and bromo groups on C1 significantly deshield the adjacent protons. Protons on carbons close to C1 will have a downfield chemical shift compared to those in unsubstituted cyclohexane. inflibnet.ac.in The exact chemical shift values and coupling constants are dependent on the specific diastereomer and its preferred chair conformation. In substituted cyclohexanes, axial protons are typically more shielded (appear at a lower chemical shift) than equatorial protons. libretexts.org

Coupling constants (J-values) are critical for determining the relative orientation of protons. researchgate.net For instance, the coupling constant between two adjacent axial protons (Jaa) is typically large (around 10-13 Hz), while the coupling between an axial and an equatorial proton (Jae) or two equatorial protons (Jee) is smaller (around 2-5 Hz). This information is vital for assigning the stereochemistry of the substituents.

Table 1: Predicted 1H NMR Data for a Stereoisomer of this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| CH-CH3 | 2.5 - 3.0 | Multiplet | - |

| CH2 (ring) | 1.2 - 2.5 | Multiplets | - |

| CH3 | 1.0 - 1.3 | Doublet | ~7 |

Note: These are estimated values. Actual values can vary depending on the solvent and the specific stereoisomer.

The 13C NMR spectrum provides a detailed map of the carbon framework of this compound. It is expected to show seven distinct signals, corresponding to the six carbons of the cyclohexane ring and the one carbon of the methyl group, assuming the molecule is asymmetric.

The carbon atom bonded to the bromine and nitro group (C1) would be significantly downfield due to the strong electron-withdrawing effects of these substituents. Its chemical shift is anticipated to be in the range of 80-100 ppm. The carbon bearing the methyl group (C2) would also be deshielded, though to a lesser extent. The methyl carbon would appear at a characteristic upfield chemical shift, typically between 15 and 25 ppm. The remaining four methylene carbons of the cyclohexane ring would resonate at intermediate chemical shifts.

The precise chemical shifts of the ring carbons can also provide conformational information. For instance, in substituted cyclohexanes, an axial substituent will cause a shielding (upfield shift) of the γ-carbons (carbons at position 3 and 5 relative to the substituent) due to the gauche interaction, an effect known as the γ-gauche effect.

Table 2: Predicted 13C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br(NO2) | 80 - 100 |

| C-CH3 | 30 - 40 |

| CH2 (ring) | 20 - 35 |

| CH3 | 15 - 25 |

Note: These are estimated values based on data for related compounds like bromo- and methyl-substituted cyclohexanes. rsc.orgnih.gov

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of this compound, advanced 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly powerful for determining the stereochemistry and conformational preferences of the molecule. researchgate.net It detects through-space interactions between protons that are close to each other, irrespective of whether they are bonded. For example, a strong NOE correlation between the methyl protons and a proton on the cyclohexane ring would indicate their spatial proximity, which can help to establish the relative configuration (cis or trans) of the substituents. In substituted cyclohexanes, NOESY can reveal 1,3-diaxial interactions, providing direct evidence for the axial or equatorial orientation of substituents in the dominant chair conformation. researchgate.netyoutube.com

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. growingscience.com A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles, defining the exact three-dimensional arrangement of the atoms.

This technique would definitively establish the relative stereochemistry of the chiral centers at C1 and C2. Furthermore, it would reveal the preferred conformation of the cyclohexane ring in the crystal lattice, showing whether it adopts a chair, boat, or twist-boat conformation. For a chair conformation, X-ray crystallography would precisely determine the axial or equatorial positions of the bromo, nitro, and methyl substituents. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces, would also be elucidated. researchgate.netnih.govnih.gov

Table 3: Expected Crystallographic Parameters from a Hypothetical X-ray Analysis

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-Br, C-N, N-O, C-C, C-H |

| Bond Angles (°) | e.g., Br-C-N, C-C-C |

| Torsion Angles (°) | Revealing the chair conformation |

| Conformation | Definitive assignment of substituent positions (axial/equatorial) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum arises from the vibrations of the chemical bonds within the molecule.

The most characteristic IR absorptions for this compound would be those corresponding to the nitro group. The asymmetric stretching vibration of the N-O bond in a nitroalkane typically appears as a strong band in the region of 1550-1530 cm-1, while the symmetric stretch appears as a medium to strong band around 1380-1360 cm-1. orgchemboulder.comspectroscopyonline.com

The presence of the carbon-bromine bond would be indicated by a stretching vibration in the fingerprint region of the spectrum, typically between 690 and 515 cm-1. orgchemboulder.comscribd.com The C-H stretching vibrations of the cyclohexane ring and the methyl group would be observed in the range of 3000-2850 cm-1. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Intensity |

| Nitro (R-NO2) | Asymmetric Stretch | 1550 - 1530 | Strong |

| Nitro (R-NO2) | Symmetric Stretch | 1380 - 1360 | Medium-Strong |

| Alkyl Halide (C-Br) | Stretch | 690 - 515 | Medium-Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry serves as a critical analytical technique for the characterization of this compound, providing essential information for the confirmation of its molecular formula and offering insights into its structural features through the analysis of its fragmentation patterns. While direct, detailed research findings on the mass spectrum of this specific compound are not extensively published, a comprehensive understanding of its probable fragmentation behavior can be elucidated by examining the known mass spectrometric fragmentation of related chemical structures, such as nitroalkanes, cyclic bromoalkanes, and substituted cyclohexanes.

Upon electron ionization (EI), this compound is expected to form a molecular ion, [M]•+, which will then undergo a series of fragmentation reactions. The presence of bromine is particularly noteworthy due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. jove.comyoutube.com This isotopic distribution results in a characteristic M+2 peak for any fragment containing a bromine atom, where the two peaks are of almost equal intensity and separated by two mass-to-charge (m/z) units. jove.comyoutube.com

The fragmentation of nitroalkanes under mass spectrometry typically involves the loss of the nitro group (NO₂) or the loss of nitrous acid (HNO₂). nih.govnih.govacs.org For this compound, the cleavage of the C-N bond would result in the loss of a NO₂ radical, leading to a significant fragment ion.

The fragmentation of cyclic bromoalkanes is often initiated by the cleavage of the carbon-bromine bond, which is generally the weakest bond in the molecule. docbrown.info This leads to the loss of a bromine radical and the formation of a stable carbocation. jove.comrsc.org

Substituted cyclohexanes exhibit characteristic fragmentation patterns, including the loss of the substituent and ring cleavage. jove.comdocbrown.info A common fragmentation pathway for the cyclohexane ring involves the loss of an ethene molecule (C₂H₄) via a retro-Diels-Alder reaction. acs.orgjove.com The presence of a methyl group may also lead to the loss of a methyl radical (CH₃). jove.com

Based on these principles, a predicted fragmentation pattern for this compound can be proposed. The molecular ion peak would be expected, along with its corresponding M+2 isotope peak. Key fragmentation pathways would likely include the loss of the nitro group, the bromine atom, and various combinations of these losses with ring fragmentation.

A summary of the predicted major fragment ions in the mass spectrum of this compound is presented in the interactive table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Proposed) | Proposed Ion Structure | Proposed Fragmentation Pathway |

| 223/225 | [C₇H₁₂BrNO₂]•+ | Molecular Ion ([M]•+) |

| 177/179 | [C₇H₁₂Br]+ | Loss of NO₂ from the molecular ion |

| 144 | [C₇H₁₂NO₂]+ | Loss of Br from the molecular ion |

| 128 | [C₆H₁₀NO₂]+ | Loss of Br and CH₃ from the molecular ion |

| 97 | [C₇H₁₃]+ | Loss of Br and NO₂ from the molecular ion |

| 81 | [C₆H₉]+ | Loss of Br, NO₂, and CH₄ from the molecular ion |

| 55 | [C₄H₇]+ | Ring fragmentation |

It is important to note that this table represents a predictive model based on the fragmentation of analogous compounds. The actual mass spectrum could exhibit additional or alternative fragmentation pathways. Detailed experimental analysis would be required for definitive structural elucidation and confirmation of these fragmentation patterns.

Computational Chemistry and Theoretical Studies on 1 Bromo 2 Methyl 1 Nitrocyclohexane

Quantum Mechanical (QM) Calculations for Geometry Optimization and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms (geometry) and the distribution of electrons (electronic structure) within a molecule. For a molecule with multiple stereoisomers and conformers like 1-Bromo-2-methyl-1-nitrocyclohexane , these calculations would be crucial for determining the most stable forms and understanding their intrinsic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is known for providing a good balance between accuracy and computational cost.

In a hypothetical study of This compound , DFT would be employed to:

Optimize Molecular Geometry: Determine the lowest energy arrangement of atoms for each possible stereoisomer and conformer. This would involve calculating bond lengths, bond angles, and dihedral angles that define the chair and boat conformations of the cyclohexane (B81311) ring.

Calculate Electronic Properties: Predict properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP, for instance, would highlight electron-rich and electron-poor regions, offering insights into potential sites for nucleophilic or electrophilic attack.

Determine Vibrational Frequencies: Calculate the infrared (IR) and Raman spectra to help identify the compound and characterize its different conformational states.

While no specific DFT data for This compound is available, the following table illustrates the type of data that such a study would generate for a given conformer.

Hypothetical DFT-Calculated Properties for a Conformer of this compound

| Property | Hypothetical Value |

|---|---|

| Total Energy (Hartree) | -2550.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| C-Br Bond Length (Å) | 1.98 |

Møller–Plesset Perturbation Theory (MP2) Calculations

Møller–Plesset perturbation theory is a post-Hartree-Fock method used to account for electron correlation more accurately than standard DFT methods. wikipedia.orgfiveable.meq-chem.com MP2, the second-order application of this theory, is particularly common. fiveable.meq-chem.com

For This compound , MP2 calculations would serve to:

Refine Energy Calculations: Provide more accurate relative energies between different conformers, which is crucial when energy differences are small.

Investigate Non-Covalent Interactions: Better describe weak interactions, such as intramolecular hydrogen bonds or van der Waals forces, which can influence conformational preferences.

A comparative study using both DFT and MP2 would offer a more robust understanding of the molecule's potential energy surface.

Conformational Energy Landscapes and Relative Stabilities

The cyclohexane ring in This compound can adopt various chair and boat conformations. The substituents (bromo, methyl, and nitro groups) can be in either axial or equatorial positions, leading to a complex conformational landscape.

A computational study would aim to:

Identify all stable conformers: Through systematic or stochastic conformational searches.

Calculate the relative energies: To determine the population of each conformer at a given temperature using the Boltzmann distribution. The most stable conformer is the one with the lowest energy. For disubstituted cyclohexanes, the diequatorial conformer is often the most stable to minimize steric strain. libretexts.org

Determine the energy barriers for conformational interconversion: For example, the energy barrier for the ring flip of the cyclohexane chair.

The following table provides a hypothetical energy ranking for different conformers of a specific stereoisomer of This compound .

Hypothetical Relative Stabilities of this compound Conformers

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) |

|---|---|

| Equatorial-Equatorial | 0.00 (most stable) |

| Equatorial-Axial | 1.85 |

| Axial-Equatorial | 2.50 |

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. For This compound , one could investigate reactions such as nucleophilic substitution or elimination.

This would involve:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products.

Calculating Activation Energies: The energy difference between the reactants and the transition state, which determines the reaction rate.

Verifying the Reaction Pathway: Using Intrinsic Reaction Coordinate (IRC) calculations to ensure that the identified transition state correctly connects the desired reactants and products.

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and structural elucidation of unknown compounds.

For This compound , computational software could predict:

NMR Chemical Shifts: The ¹H and ¹³C chemical shifts for each unique atom in the molecule. acdlabs.com These predictions, when compared to experimental data, can help to confirm the structure and assign the stereochemistry.

Spin-Spin Coupling Constants: The J-coupling values between neighboring protons, which provide information about the dihedral angles and thus the conformation of the molecule.

The table below illustrates hypothetical predicted ¹³C NMR chemical shifts for a conformer of This compound .

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-Br, C-NO₂) | 95.2 |

| C2 (C-CH₃) | 45.8 |

| C3 | 28.1 |

| C4 | 25.5 |

| C5 | 27.9 |

| C6 | 35.4 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.

An MD simulation of This compound would allow for:

Observation of Conformational Changes: Visualizing the ring flips and rotations of the substituent groups in real-time.

Studying Solvent Effects: Understanding how the presence of a solvent influences the conformational equilibrium and reactivity of the molecule.

Calculating Time-Averaged Properties: Obtaining properties that are averaged over the course of the simulation, which can be more directly comparable to experimental measurements.

Synthetic Applications and Chemical Transformations of 1 Bromo 2 Methyl 1 Nitrocyclohexane

Utility as a Building Block in Complex Molecule Synthesis

1-Bromo-2-methyl-1-nitrocyclohexane serves as a valuable precursor for creating a diverse array of functionalized cyclohexyl derivatives. Its utility stems from the reactivity of the geminal bromo-nitro group, which can be transformed into various other functionalities. This allows for the introduction of nitrogen- and oxygen-containing groups, as well as the formation of new carbon-carbon bonds. The transformations detailed in the subsequent sections, such as the synthesis of β-nitro ketones, 1,3-nitro alcohols, and the potential for conversion into dicarbonyl compounds, highlight its role as a versatile building block for constructing more elaborate molecules. While specific applications in the synthesis of complex natural products or pharmaceuticals are not extensively documented in readily available literature, its reactivity profile suggests significant potential in synthetic organic chemistry.

Formation of C-C Bonds via Functionalization Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. This compound is a substrate that can participate in such reactions, primarily through processes that leverage its unique functional group arrangement.

Recent advancements in photoredox catalysis have enabled the use of geminal bromonitroalkanes, such as this compound, in the carbo-heterofunctionalization of alkenes. researchgate.netpressbooks.pub This process allows for the simultaneous formation of a C-C bond and a C-heteroatom bond across a double bond, leading to the rapid construction of 1,3-difunctionalized nitro compounds. researchgate.net

In this type of reaction, visible light is used to excite a photocatalyst, which then activates the geminal bromonitroalkane to generate an α-nitroalkyl radical. This radical adds to an alkene, and the resulting radical intermediate is then trapped by a nucleophile, leading to the final difunctionalized product. A variety of oxygen-centered nucleophiles can be employed in this process. researchgate.net Silver salts, such as silver carbonate, have been shown to be effective in these reactions as they act as halogen scavengers, preventing side reactions. pressbooks.pub While a broad range of gem-bromonitroalkanes have been shown to be effective, this method provides a general pathway for the reaction of substrates like this compound with various alkenes. pressbooks.pub

Table 1: Examples of Carbo-heterofunctionalization Reactions with gem-Bromonitroalkanes

| Alkene Substrate | Nucleophile | Product Type |

| Styrene derivatives | Alcohols | 1,3-Nitro Ethers |

| Styrene derivatives | Water | 1,3-Nitro Alcohols |

| Silyl (B83357) Enol Ethers | - | β-Nitro Ketones |

This table represents the general scope of the reaction as applied to geminal bromonitroalkanes.

The alkylation and arylation of nitroalkanes are fundamental transformations for creating new carbon-carbon bonds. While general methods for the arylation of nitro compounds exist, specific examples detailing the direct alkylation or arylation of this compound are not extensively reported in the surveyed literature. In principle, nucleophilic substitution of the bromide by carbanions or organometallic reagents could be a potential route, though this may be complicated by the presence of the adjacent nitro group.

Derivatization to Diverse Organic Compounds

The functional groups of this compound allow for its conversion into a variety of other organic compounds, significantly broadening its synthetic utility.

As an extension of the carbo-heterofunctionalization of alkenes, this compound is a suitable precursor for the synthesis of β-nitro ketones, 1,3-nitro alcohols, and 1,3-nitro ethers. researchgate.net These transformations are typically achieved through a photoredox-catalyzed radical-polar crossover mechanism. researchgate.netpressbooks.pub

The general scheme involves the reaction of a geminal bromonitroalkane with an alkene in the presence of a suitable nucleophile. For instance:

The reaction with silyl enol ethers leads to the formation of β-nitro ketones .

When the reaction is carried out with an alkene in the presence of water, 1,3-nitro alcohols are produced. researchgate.net

Using an alcohol as the nucleophilic trap results in the synthesis of 1,3-nitro ethers . researchgate.net

These 1,3-difunctionalized nitro compounds are themselves versatile synthetic intermediates. researchgate.net Nitro alcohols, for example, are key precursors for the synthesis of amino alcohols through hydrogenation.

The nitro group in this compound can be converted to a carbonyl group through the Nef reaction. This reaction typically involves the hydrolysis of the salt of a primary or secondary nitroalkane under acidic conditions to yield a ketone or an aldehyde and nitrous oxide.

For a compound like this compound, after a potential initial reaction such as substitution of the bromine, the resulting secondary nitroalkane could be subjected to the Nef reaction to unmask a ketone functionality. For instance, if the bromine is replaced by a hydrogen atom (reduction) or an alkyl group, the resulting 2-methyl-1-nitrocyclohexane derivative could be converted to 2-methylcyclohexanone (B44802) via the Nef reaction.

The synthesis of a dicarbonyl derivative would require the presence of a second carbonyl group or a precursor to it. One plausible, though not explicitly documented, route could involve the reaction of a this compound-derived enolate with an acylating agent, followed by a Nef reaction to convert the nitro group into a second carbonyl group. The conversion of nitro compounds into carbonyls is a well-established transformation, making this a feasible, albeit multi-step, pathway to dicarbonyl derivatives.

Formation of Cyclic and Heterocyclic Systems (e.g., Isoxazoline-N-oxides, Nitrocyclohexenes)

The chemical reactivity of this compound makes it a potential precursor for the synthesis of various cyclic and heterocyclic systems. The presence of the bromo and nitro groups on the same carbon atom, vicinal to a methyl-substituted carbon, allows for a range of transformations leading to valuable chemical entities.

Another key synthetic application of this compound is the formation of nitrocyclohexenes . This transformation is typically achieved through a base-induced dehydrobromination reaction. The removal of a proton from the carbon adjacent to the nitro-bearing carbon (C2) or the other adjacent carbon (C6) by a base leads to the formation of a double bond and the elimination of the bromide ion. The regiochemical outcome of this elimination is highly dependent on the stereochemistry of the starting material and the reaction conditions. The formation of either 1-methyl-2-nitrocyclohexene or 3-methyl-2-nitrocyclohexene is possible.

The following table summarizes the potential heterocyclic and cyclic products derivable from this compound.

| Starting Material | Reagents/Conditions | Product(s) | Reaction Type |

| This compound | Alkene, Base (e.g., Et3N), Silylating Agent | Substituted Isoxazoline-N-oxide | 1,3-Dipolar Cycloaddition (hypothetical) |

| This compound | Base (e.g., KOH, DBU) | 1-Methyl-2-nitrocyclohexene, 3-Methyl-2-nitrocyclohexene | Dehydrobromination |

Regioselectivity and Diastereoselectivity in Synthetic Transformations

The synthetic transformations of this compound are governed by principles of regioselectivity and diastereoselectivity, which are crucial for controlling the formation of specific isomers.

Regioselectivity in the context of this compound is most prominently observed in base-induced elimination reactions to form nitrocyclohexenes. The choice of the proton to be abstracted by the base determines the position of the resulting double bond. Abstraction of a proton from the C6 position leads to the formation of 1-methyl-6-nitrocyclohexene , while abstraction from the C2 methyl group would lead to an exocyclic double bond, and abstraction from the C2 ring position is also possible.

However, the regioselectivity of E2 elimination reactions in cyclohexane (B81311) systems is strictly controlled by the stereochemical requirement for an anti-periplanar arrangement of the leaving group (bromide) and the abstracted proton. This means that both the bromide and the proton must be in axial positions for the elimination to occur efficiently. The conformational preference of the methyl group also plays a significant role.

For the cis and trans isomers of this compound, the accessible conformations will dictate the possible elimination products. For instance, in a chair conformation where the bulky methyl group occupies an equatorial position to minimize steric strain, the orientation of the bromide and the available axial protons on adjacent carbons will determine the major product. If an axial proton is available on C6 that is anti-periplanar to an axial bromide, elimination will favor the formation of the corresponding nitrocyclohexene. The relative stability of the potential alkene products (Zaitsev's rule vs. Hofmann's rule) can also influence the product distribution, but the stereoelectronic requirement of the E2 mechanism is often the dominant factor.

Diastereoselectivity becomes a key consideration in reactions involving the creation of new stereocenters. For example, in the potential synthesis of isoxazoline-N-oxides via 1,3-dipolar cycloaddition, the approach of the alkene to the nitronate dipole can occur from two different faces, leading to the formation of diastereomers. The facial selectivity would be influenced by the steric hindrance imposed by the methyl group and the cyclohexane ring.

The diastereoselectivity of reactions at the nitro-bearing carbon is also critical. For instance, nucleophilic substitution of the bromide, if it were to occur, would proceed with a specific stereochemical outcome (e.g., inversion of configuration in an S_N2 reaction), leading to a particular diastereomer of the product.

The table below illustrates the expected regiochemical and diastereochemical outcomes for key transformations of a hypothetical isomer of this compound.

| Transformation | Isomer of Starting Material (Hypothetical) | Expected Major Product(s) | Controlling Factors |

| Dehydrobromination | trans-(1R,2S)-1-Bromo-2-methyl-1-nitrocyclohexane | 1-Methyl-6-nitrocyclohexene | Anti-periplanar arrangement of axial H and Br |

| Dehydrobromination | cis-(1R,2R)-1-Bromo-2-methyl-1-nitrocyclohexane | 1-Methyl-2-nitrocyclohexene | Conformational flexibility allowing for anti-periplanar elimination |

| 1,3-Dipolar Cycloaddition | Not specified | Diastereomeric mixture of isoxazoline-N-oxides | Steric hindrance from the cyclohexane ring and methyl group |

It is important to note that the specific ratios of regioisomers and diastereomers would need to be determined experimentally for each specific reaction and set of conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.